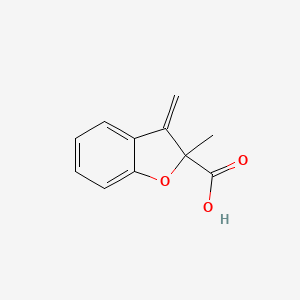
2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid is a complex organic compound belonging to the benzofuran family. . This compound features a benzofuran ring system with a carboxylic acid functional group, making it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyphenylpropargyl alcohols using a silver-catalyzed 5-exo-dig cyclization reaction . This method provides high yields and mild reaction conditions, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound typically involves the use of recyclable palladium-catalyzed cycloisomerization reactions. These reactions are conducted in ionic liquids, which allow for the efficient recycling of the catalyst and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-viral properties.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity and disrupt cellular processes. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation and viral replication .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares a similar benzofuran ring structure but lacks the carboxylic acid group.
2-Methylcoumaran: Another benzofuran derivative with a different substitution pattern.
Uniqueness
2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to the presence of both a methylene group and a carboxylic acid functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-methyl-3-methylidene-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c1-7-8-5-3-4-6-9(8)14-11(7,2)10(12)13/h3-6H,1H2,2H3,(H,12,13) |
InChI Key |
GUTFWRLPAIAIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)C2=CC=CC=C2O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


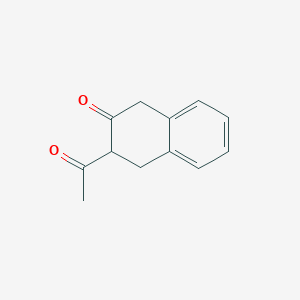

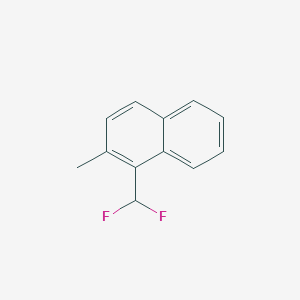
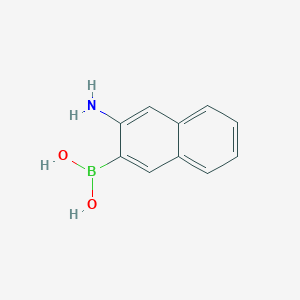
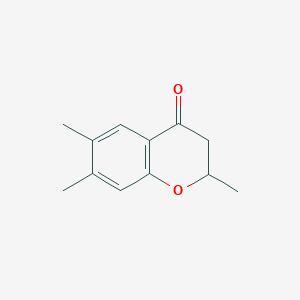
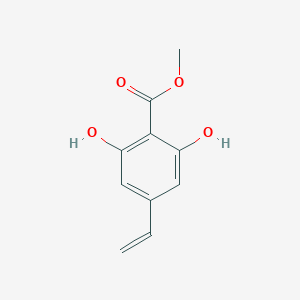

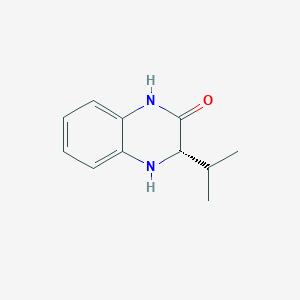
![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)

![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B11906204.png)
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine](/img/structure/B11906208.png)

